Camphor, (1S,4S)-(-)-
Camphor, (1S,4S)-(-)-
L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68° F: 40. Flash point 149°F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure; 14% sublimes within 60 minutes at 176°F and 12 mm Hg. (NTP, 1992)
(S)-camphor is the S-enantiomer of camphor. It is an enantiomer of a (R)-camphor.
(S)-camphor, or L(-)-Camphor, is a stereoisomer of [DB01744], a bicyclic monoterpene known to potentiate both heat and cold sensations. (S)-camphor is not the naturally-occurring stereoisomer but displays similar TRPV channel affinity and current inhibition. [DB01744] is isolated from the wood of the camphor laurel tree, Cinnamomum camphora, and had a long history of medicinal use. It has been used as a nasal decongestant and cough suppressant, and has been topically applied due to its antipruritic, analgesic, and counterirritant properties. Camphor is a major active ingredient in over-the-counter balms and liniments supplied as topical analgesics by causing sensitization to heat and coolness to relieve minor muscle and joint pain.
(S)-camphor is the S-enantiomer of camphor. It is an enantiomer of a (R)-camphor.
(S)-camphor, or L(-)-Camphor, is a stereoisomer of [DB01744], a bicyclic monoterpene known to potentiate both heat and cold sensations. (S)-camphor is not the naturally-occurring stereoisomer but displays similar TRPV channel affinity and current inhibition. [DB01744] is isolated from the wood of the camphor laurel tree, Cinnamomum camphora, and had a long history of medicinal use. It has been used as a nasal decongestant and cough suppressant, and has been topically applied due to its antipruritic, analgesic, and counterirritant properties. Camphor is a major active ingredient in over-the-counter balms and liniments supplied as topical analgesics by causing sensitization to heat and coolness to relieve minor muscle and joint pain.
Brand Name:
Vulcanchem
CAS No.:
464-48-2
VCID:
VC0167293
InChI:
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7?,10-/m1/s1
SMILES:
CC1(C2CCC1(C(=O)C2)C)C
Molecular Formula:
C10H16O
Molecular Weight:
152.23 g/mol
Camphor, (1S,4S)-(-)-
CAS No.: 464-48-2
Reference Standards
VCID: VC0167293
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
CAS No. | 464-48-2 |
---|---|
Product Name | Camphor, (1S,4S)-(-)- |
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
Standard InChI | InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7?,10-/m1/s1 |
Standard InChIKey | DSSYKIVIOFKYAU-OIBJUYFYSA-N |
Isomeric SMILES | C[C@]12CC[C@H](C1(C)C)CC2=O |
SMILES | CC1(C2CCC1(C(=O)C2)C)C |
Canonical SMILES | CC1(C2CCC1(C(=O)C2)C)C |
Boiling Point | 399 °F at 760 mm Hg (sublimes) (NTP, 1992) 204 |
Density | 0.992 at 77 °F (NTP, 1992) |
Flash Point | 150 °F (NTP, 1992) |
Melting Point | 353.5 °F (NTP, 1992) 178-180 179.26666666669996 °C |
Physical Description | L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68° F: 40. Flash point 149°F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure; 14% sublimes within 60 minutes at 176°F and 12 mm Hg. (NTP, 1992) |
Description | L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68° F: 40. Flash point 149°F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure; 14% sublimes within 60 minutes at 176°F and 12 mm Hg. (NTP, 1992) (S)-camphor is the S-enantiomer of camphor. It is an enantiomer of a (R)-camphor. (S)-camphor, or L(-)-Camphor, is a stereoisomer of [DB01744], a bicyclic monoterpene known to potentiate both heat and cold sensations. (S)-camphor is not the naturally-occurring stereoisomer but displays similar TRPV channel affinity and current inhibition. [DB01744] is isolated from the wood of the camphor laurel tree, Cinnamomum camphora, and had a long history of medicinal use. It has been used as a nasal decongestant and cough suppressant, and has been topically applied due to its antipruritic, analgesic, and counterirritant properties. Camphor is a major active ingredient in over-the-counter balms and liniments supplied as topical analgesics by causing sensitization to heat and coolness to relieve minor muscle and joint pain. |
Solubility | 1 g/800 mL at 77° F (NTP, 1992) |
Synonyms | (1S)-(-)-Camphor |
Vapor Density | 5.24 (NTP, 1992) (Relative to Air) |
Vapor Pressure | 1 mm Hg at 106.7 °F (NTP, 1992) |
PubChem Compound | 10050 |
Last Modified | Nov 11 2021 |
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